molecular formula C13H18FNO4S B15303149 tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate

tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate

Cat. No.: B15303149
M. Wt: 303.35 g/mol
InChI Key: JUZABYIPXNNNMN-UHFFFAOYSA-N
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Description

Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorosulfonyl phenyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(fluorosulfonyl)phenyl ethylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfonamides .

Scientific Research Applications

Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{1-[4-(sulfonyl)phenyl]ethyl}carbamate
  • tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate
  • tert-butyl N-{1-[4-(methylsulfonyl)phenyl]ethyl}carbamate

Uniqueness

Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C13H18FNO4S

Molecular Weight

303.35 g/mol

IUPAC Name

tert-butyl N-[1-(4-fluorosulfonylphenyl)ethyl]carbamate

InChI

InChI=1S/C13H18FNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16)

InChI Key

JUZABYIPXNNNMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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